molecular formula C14H23BN2O2 B14084606 (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

Cat. No.: B14084606
M. Wt: 262.16 g/mol
InChI Key: UMHJIPLAIRBESH-UHFFFAOYSA-N
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Description

(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for detecting biomolecules.

    Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. The compound’s unique structure allows it to participate in a variety of chemical transformations, facilitating the formation of new bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid include other boronic acids such as phenylboronic acid, pinacolborane, and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyridine ring with a piperidine substituent and a sec-butyl group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and various research applications.

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

(2-butan-2-yl-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C14H23BN2O2/c1-3-10(2)13-8-12(15(18)19)9-14(17-13)11-4-6-16-7-5-11/h8-11,16,18-19H,3-7H2,1-2H3

InChI Key

UMHJIPLAIRBESH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(C)CC)C2CCNCC2)(O)O

Origin of Product

United States

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